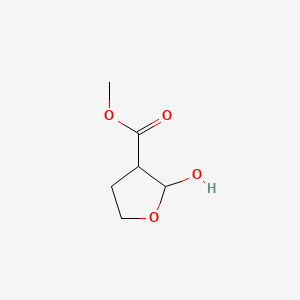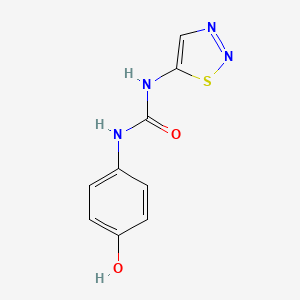![molecular formula C11H20ClNO6 B586393 [3-Carboxy-2-(2-carboxypropanoyloxy)propyl]-trimethylazanium;chloride CAS No. 821794-54-1](/img/structure/B586393.png)
[3-Carboxy-2-(2-carboxypropanoyloxy)propyl]-trimethylazanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Carboxy-2-(2-carboxypropanoyloxy)propyl]-trimethylazanium;chloride is a biochemical compound with the molecular formula C11H20ClNO6 and a molecular weight of 297.73 . It is a derivative of carnitine, a compound involved in the transport of fatty acids into the mitochondria for energy production. This compound is used primarily in scientific research, particularly in the fields of biochemistry and metabolomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methylmalonyl DL-Carnitine Chloride involves the esterification of methylmalonic acid with DL-carnitine. The reaction typically requires an acid catalyst and is carried out under reflux conditions. The product is then purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of Methylmalonyl DL-Carnitine Chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is often produced in batch reactors, followed by purification steps such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Methylmalonyl DL-Carnitine Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carnitine derivatives.
Aplicaciones Científicas De Investigación
Methylmalonyl DL-Carnitine Chloride is widely used in scientific research due to its role in metabolic pathways. Some key applications include:
Mecanismo De Acción
The mechanism of action of Methylmalonyl DL-Carnitine Chloride involves its role in the transport of fatty acids into the mitochondria. It facilitates the conversion of fatty acids into acyl-carnitine derivatives, which are then transported across the mitochondrial membrane. This process is crucial for the β-oxidation of fatty acids, leading to the production of energy in the form of adenosine triphosphate (ATP) .
Comparación Con Compuestos Similares
Similar Compounds
Acetyl-L-Carnitine: Another carnitine derivative involved in fatty acid metabolism.
Propionyl-L-Carnitine: Similar in structure but with a propionyl group instead of a methylmalonyl group.
L-Carnitine: The parent compound involved in the transport of fatty acids.
Uniqueness
Methylmalonyl DL-Carnitine Chloride is unique due to its specific role in the metabolism of methylmalonic acid. Unlike other carnitine derivatives, it is specifically involved in the transport and metabolism of methylmalonyl-CoA, a key intermediate in the catabolism of certain amino acids and fatty acids .
Propiedades
IUPAC Name |
[3-carboxy-2-(2-carboxypropanoyloxy)propyl]-trimethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6.ClH/c1-7(10(15)16)11(17)18-8(5-9(13)14)6-12(2,3)4;/h7-8H,5-6H2,1-4H3,(H-,13,14,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTKNVUCBFQXAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858060 |
Source


|
| Record name | 3-Carboxy-2-[(2-carboxypropanoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
821794-54-1 |
Source


|
| Record name | 3-Carboxy-2-[(2-carboxypropanoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


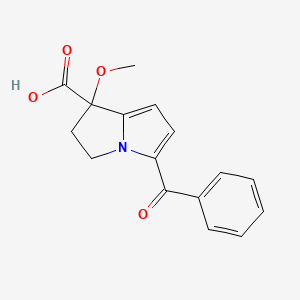
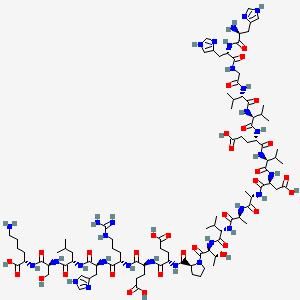
![3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid](/img/structure/B586323.png)
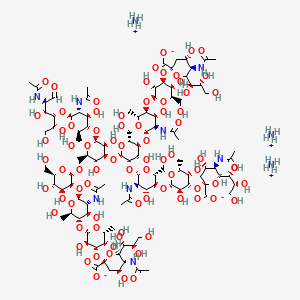
![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B586326.png)
